molecular formula C25H32N6O2 B12778380 TJ5Ved6U7A CAS No. 864386-63-0

TJ5Ved6U7A

Cat. No.: B12778380
CAS No.: 864386-63-0
M. Wt: 448.6 g/mol
InChI Key: ZNOMCTSKVJJIMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves multiple steps, starting with the formation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with dihydroquinazoline cores, and substituted derivatives with various functional groups attached to the amino group .

Scientific Research Applications

4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl): can be compared with other similar compounds, such as:

The uniqueness of 4(3H)-quinazolinone, 3-amino-5,6,7,8-tetrahydro-6-hydroxy-2-(4-(4-(2-quinolinyl)-1-piperazinyl)butyl) lies in its combination of these structural features, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

864386-63-0

Molecular Formula

C25H32N6O2

Molecular Weight

448.6 g/mol

IUPAC Name

3-amino-6-hydroxy-2-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]-5,6,7,8-tetrahydroquinazolin-4-one

InChI

InChI=1S/C25H32N6O2/c26-31-24(28-22-10-9-19(32)17-20(22)25(31)33)7-3-4-12-29-13-15-30(16-14-29)23-11-8-18-5-1-2-6-21(18)27-23/h1-2,5-6,8,11,19,32H,3-4,7,9-10,12-17,26H2

InChI Key

ZNOMCTSKVJJIMN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C(=O)N(C(=N2)CCCCN3CCN(CC3)C4=NC5=CC=CC=C5C=C4)N

Origin of Product

United States

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